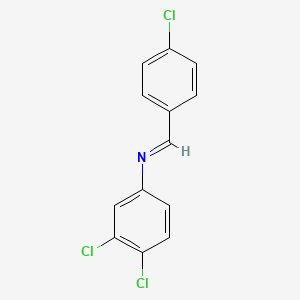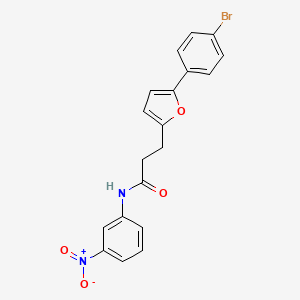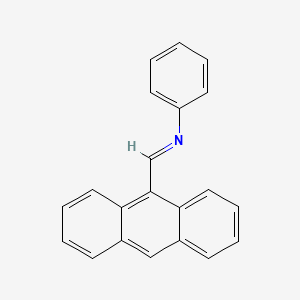
N-(9-Anthrylmethylene)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-Anthrylmethylene)aniline: is an organic compound with the molecular formula C21H15N . It is characterized by the presence of an anthracene moiety linked to an aniline group through a methylene bridge. This compound is notable for its aromatic structure, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-(9-Anthrylmethylene)aniline can be synthesized through a condensation reaction between anthracene-9-carbaldehyde and aniline. The reaction typically involves the use of a solvent such as ethanol and a catalyst like acetic acid. The mixture is refluxed for several hours to facilitate the formation of the imine bond between the aldehyde and the amine group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N-(9-Anthrylmethylene)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the anthracene ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under controlled conditions to introduce substituents on the aromatic ring.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: N-(9-Anthrylmethyl)aniline.
Substitution: Various substituted anthracene derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
N-(9-Anthrylmethylene)aniline has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Investigated for its potential as a biological marker in fluorescence microscopy.
Medicine: Studied for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Mecanismo De Acción
The mechanism by which N-(9-Anthrylmethylene)aniline exerts its effects is primarily through its interaction with aromatic systems and biological membranes. The compound’s aromatic structure allows it to intercalate between DNA bases, making it useful in fluorescence-based DNA studies. Additionally, its ability to form stable complexes with various metal ions makes it valuable in coordination chemistry .
Comparación Con Compuestos Similares
- N-(9-Anthrylmethyl)aniline
- N-(9-Anthryl)aniline
- N-(9-Anthrylmethylene)benzylamine
Comparison: N-(9-Anthrylmethylene)aniline is unique due to its specific methylene linkage between the anthracene and aniline moieties. This linkage imparts distinct electronic properties compared to similar compounds, affecting its reactivity and fluorescence characteristics. For instance, N-(9-Anthrylmethyl)aniline, which lacks the double bond in the methylene bridge, exhibits different fluorescence and chemical reactivity .
Propiedades
Número CAS |
796-34-9 |
|---|---|
Fórmula molecular |
C21H15N |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
1-anthracen-9-yl-N-phenylmethanimine |
InChI |
InChI=1S/C21H15N/c1-2-10-18(11-3-1)22-15-21-19-12-6-4-8-16(19)14-17-9-5-7-13-20(17)21/h1-15H |
Clave InChI |
OJJWOWZJUYHCPD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


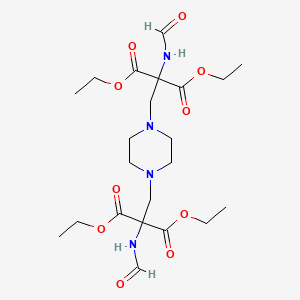
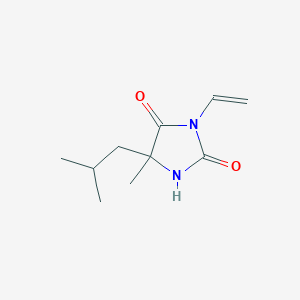
![4-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-(3-nitrophenyl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B15077066.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-5-[4-(3-methylbutoxy)phenyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B15077069.png)
![Methyl 2-[(2-phenylacetyl)amino]propanoate](/img/structure/B15077071.png)

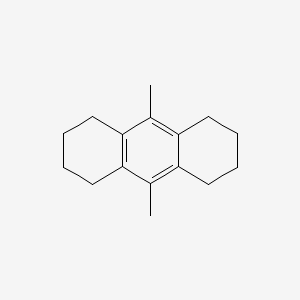
![(5E)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15077091.png)

![2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol](/img/structure/B15077098.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B15077099.png)
![Diethyl{4-[bis(2-hydroxyethyl)amino]benzyl}phosphonate](/img/structure/B15077110.png)
